molecular formula C13H11BrN4O2 B8471460 Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B8471460
M. Wt: 335.16 g/mol
InChI Key: HUVPBLMICCQUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C13H11BrN4O2 and its molecular weight is 335.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Molecular Formula

C13H11BrN4O2

Molecular Weight

335.16 g/mol

IUPAC Name

methyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H11BrN4O2/c1-17-7-9(6-16-17)10-3-8-5-15-12(14)4-11(8)18(10)13(19)20-2/h3-7H,1-2H3

InChI Key

HUVPBLMICCQUGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=CN=C(C=C3N2C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine (Preparation 22, 100 mg, 0.36 mmol) was dissolved in dry DMF (1 ml). The solution was degassed and a solution of sodium bis(trimethylsilyl)amide (0.55 ml of a 1M solution in THF, 0.55 mmol) was added. After 20 minutes reaction, methylchloroformate (52 mg, 0.55 mmol) was added and the reaction stirred for 2 hours at room temperature. The reaction was diluted with ethyl acetate and water. The organic solution was washed with brine, dried over sodium sulphate and concentrated in vacuum. The crude product was purified on silica gel column chromatography eluting with 20% hexane in ethyl acetate followed by 2% methanol in ethyl acetate to afford the title compound as a white powder (95 mg, 79%). 1H NMR (500 MHz, CDCl3) 3.96 (s, 3H), 4 (s, 3H), 6.57 (s, 1H), 7.63 (s, 1H), 7.64 (s, 1H), 8.1 (s. 1H), 8.53 (s, 1H)
Name
6-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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